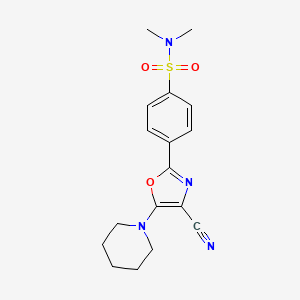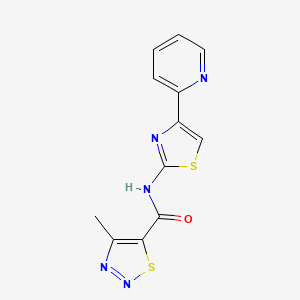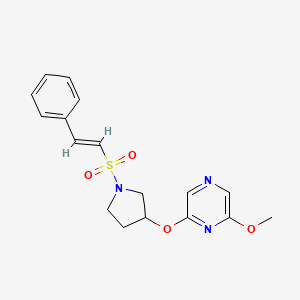
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as CPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOP is a potent inhibitor of the protein-protein interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53. This interaction is critical for the degradation of p53, which is a key regulator of cell growth and division. Inhibition of this interaction by CPOP has been shown to lead to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulation Studies
Research has explored the adsorption and corrosion inhibition properties of piperidine derivatives, including their interaction with iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies offer insights into the structural properties and efficiencies of similar compounds in corrosion prevention, highlighting their potential in material science and engineering (Kaya et al., 2016).
Cyclooxygenase-2 Inhibitors
A series of compounds structurally related to 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of certain substituents has shown to enhance selectivity for COX-2 inhibition, indicating potential applications in the development of anti-inflammatory drugs (Hashimoto et al., 2002).
Methylbenzenesulfonamide CCR5 Antagonists
Investigations into methylbenzenesulfonamide derivatives have highlighted their potential as CCR5 antagonists, a critical target in HIV-1 infection prevention. This research demonstrates the compound's utility in drug development aimed at combating HIV-1, showcasing the broader therapeutic applications of such chemical structures (Cheng De-ju, 2015).
Carbonic Anhydrase Inhibitors
Derivatives of benzenesulfonamides, including structures akin to the mentioned chemical compound, have been identified as potent inhibitors of carbonic anhydrase isoforms. This activity is significant for drug development targeting various diseases, including glaucoma, epilepsy, obesity, and cancer, due to the critical role of carbonic anhydrases in physiological processes (Lolak et al., 2019).
Anticancer Activity
Research on indenopyridine derivatives structurally related to the compound has shown significant anticancer activity, particularly against breast cancer cell lines. This indicates the potential of such compounds in the development of novel anticancer therapies (Ghorab & Al-Said, 2012).
Propiedades
IUPAC Name |
4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-20(2)25(22,23)14-8-6-13(7-9-14)16-19-15(12-18)17(24-16)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVFFGHLCEOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)
![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)
![4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2734215.png)



![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)

![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)